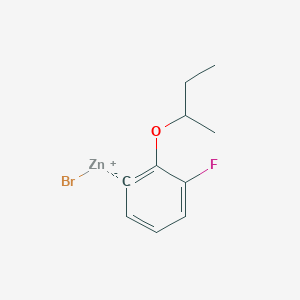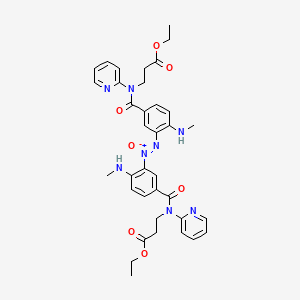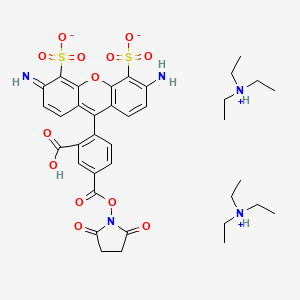![molecular formula C12H15NO B14886932 [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine is an organic compound with a unique structure that includes a methoxyphenyl group attached to a propynyl chain, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine typically involves the reaction of 2-methoxyphenylacetylene with dimethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propionic acid
- Phenol, 2-methoxy-3-(2-propenyl)
- 3-(2-Methoxyphenyl)-prop-2-yn-1-ol
Uniqueness
Compared to similar compounds, [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties that make it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H15NO/c1-13(2)10-6-8-11-7-4-5-9-12(11)14-3/h4-5,7,9H,10H2,1-3H3 |
InChI Key |
DQVRPIKIGSMXAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


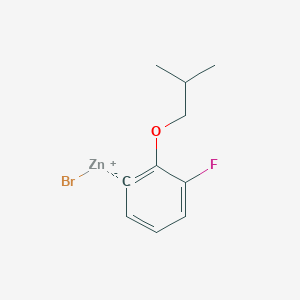
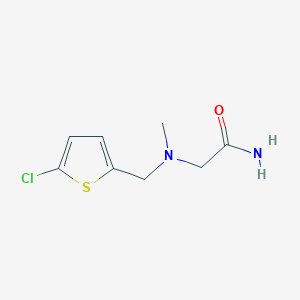
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
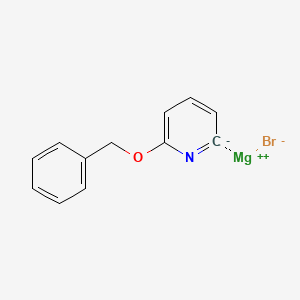
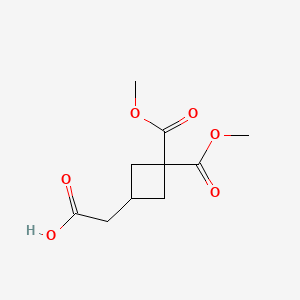

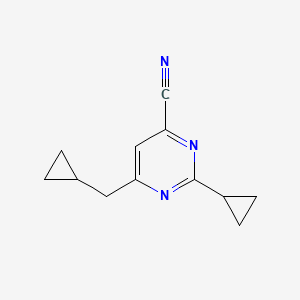
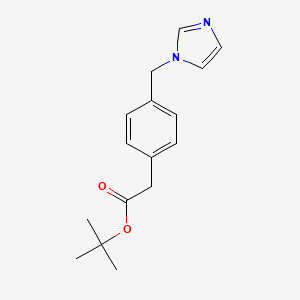
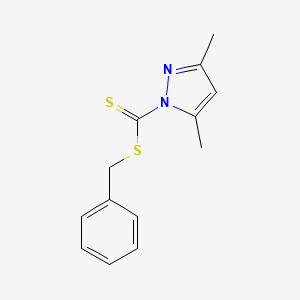
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)

